molecular formula C21H17ClN6O2 B12211399 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12211399
M. Wt: 420.8 g/mol
InChI Key: OOWWVEVQBKSHAC-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo-triazolo-pyrimidine core substituted with chloro, methyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylboronic acid and 3,4-dimethoxyphenylboronic acid. These compounds undergo a series of reactions, including Suzuki coupling, cyclization, and condensation, under specific conditions such as the presence of palladium catalysts, bases, and solvents like toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenylboronic acid
  • 1-(3-chloro-4-methylphenyl)-3-methylurea

Uniqueness

Compared to similar compounds, 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its complex structure and diverse functional groups

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6O2/c1-12-4-6-14(9-16(12)22)28-20-15(10-24-28)21-25-19(26-27(21)11-23-20)13-5-7-17(29-2)18(8-13)30-3/h4-11H,1-3H3

InChI Key

OOWWVEVQBKSHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC)Cl

Origin of Product

United States

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